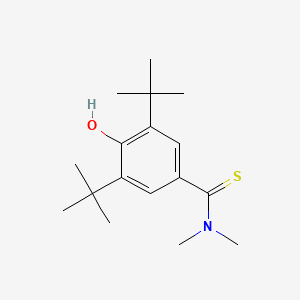
3,5-di-tert-butyl-4-hydroxy-N,N-dimethylbenzenecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-di-tert-butyl-4-hydroxy-N,N-dimethylbenzenecarbothioamide is a chemical compound that is commonly referred to as 'DBMC'. It is a potent antioxidant and has been extensively studied for its potential applications in various scientific research fields.
Applications De Recherche Scientifique
DBMC has been extensively studied for its potential applications in various scientific research fields. It has been found to be an effective antioxidant and has been shown to have neuroprotective effects. DBMC has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells.
Mécanisme D'action
The mechanism of action of DBMC is not fully understood. However, it is believed that DBMC acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. DBMC has also been shown to modulate the activity of various enzymes, including those involved in the metabolism of reactive oxygen species.
Biochemical and Physiological Effects:
DBMC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. DBMC has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products in cells. In addition, DBMC has been shown to have anti-inflammatory effects and to modulate the activity of various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
DBMC has a number of advantages for use in lab experiments. It is a potent antioxidant and has been shown to have neuroprotective effects. DBMC is also relatively easy to synthesize and is stable under a wide range of conditions. However, there are also some limitations to the use of DBMC in lab experiments. It has been shown to have cytotoxic effects at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
There are a number of future directions for research on DBMC. One area of research is the development of more effective synthesis methods for DBMC. Another area of research is the investigation of the potential applications of DBMC in cancer research. Additionally, further studies are needed to fully understand the mechanism of action of DBMC and its potential applications in various scientific research fields.
Méthodes De Synthèse
DBMC can be synthesized by the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with N,N-dimethylthiocarbamoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield DBMC.
Propriétés
IUPAC Name |
3,5-ditert-butyl-4-hydroxy-N,N-dimethylbenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NOS/c1-16(2,3)12-9-11(15(20)18(7)8)10-13(14(12)19)17(4,5)6/h9-10,19H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBKOWMXNVJBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=S)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide](/img/structure/B5838140.png)
![2-(4-chlorophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5838159.png)


![2-chloro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5838176.png)



![5-{1-[(4-fluorophenyl)amino]ethylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5838211.png)

![1-(cyclopropylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5838232.png)


![2-[(2-pyridinylthio)methyl]benzonitrile](/img/structure/B5838256.png)